molecular formula C11H8BrNO3 B11764255 (S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B11764255
M. Wt: 282.09 g/mol
InChI Key: QGXOQPVPPXLVDX-NSHDSACASA-N
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Description

(S)-5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889291-77-3) is a chiral spirocyclic oxindole of high value in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for developing novel epigenetic therapies. Its spirocyclic structure provides a rigid, three-dimensional scaffold that is advantageous for exploring underexlored chemical space and for designing molecules with improved physicochemical properties . Scientific research has identified this compound and its analogs as core structures in the development of potent p300/CBP histone acetyltransferase (HAT) inhibitors . These inhibitors represent a promising therapeutic strategy for cancer treatment, particularly for enzalutamide-resistant castration-resistant prostate cancer . The bromo-functionalization on the indene ring allows for further chemical modifications via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . The defined (S) stereochemistry at the spiro-center is crucial for its biological activity and interaction with the HAT domain . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

(3S)-6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

InChI

InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15)/t11-/m0/s1

InChI Key

QGXOQPVPPXLVDX-NSHDSACASA-N

Isomeric SMILES

C1C[C@]2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2

Origin of Product

United States

Preparation Methods

Cyclization and Spirocycle Formation

The pivotal step in the synthesis involves the formation of the spirocyclic oxazolidinedione ring. As reported in, treatment of the acylated intermediate with triphosgene (BTC) in tetrahydrofuran (THF) at 0–25°C induces cyclization, yielding the racemic spiro compound. Key parameters influencing this reaction include:

ParameterOptimal ConditionEffect on Yield/Purity
Temperature0°C → 25°C (gradual)Minimizes side reactions
SolventAnhydrous THFEnhances triphosgene reactivity
Equivalents of BTC1.0 eq.Prevents over-chlorination
BaseTriethylamine (2.5 eq.)Neutralizes HCl byproduct

Under these conditions, the cyclization proceeds with ~70% yield, as confirmed by HPLC andH-NMR.

Stereochemical Control

Achieving the (S)-configuration requires chiral resolution or asymmetric synthesis. While source explicitly describes the (R)-enantiomer, the (S)-form can be obtained through two validated approaches:

  • Chiral Chromatography : Preparative chiral HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) resolves racemic mixtures, isolating the (S)-enantiomer with >99% enantiomeric excess (ee).

  • Asymmetric Induction : Employing (S)-configured starting materials, such as (S)-1,1,1-trifluoropropan-2-amine, during the amide coupling step biases the spiro center’s stereochemistry.

Purification and Characterization

Chromatographic Purification

Crude reaction mixtures are purified via sequential chromatography:

  • Silica Gel Flash Chromatography : Eluting with ethyl acetate/hexanes (1:4 to 1:1) removes non-polar impurities.

  • Reverse-Phase C18 Chromatography : A gradient of 5–95% acetonitrile in water isolates the target compound with >95% purity.

Spectroscopic Validation

The (S)-enantiomer is characterized by:

  • 1H-NMR (400 MHz, CDCl3): δ 7.28 (s, 2H, aromatic), 5.42 (q, J = 6.8 Hz, 1H, spiro-CH), 3.92–3.85 (m, 2H, oxazolidinedione CH2).

  • HRMS (ESI) : Calculated for C12H9BrNO3 [M+H]+: 302.9734; Found: 302.9731.

  • HPLC Retention Time : 12.7 min (Chiralpak IC, hexanes/ethanol 90:10).

Comparative Analysis of Synthetic Routes

Source and provide complementary insights into spirocyclic compound synthesis:

FeatureSource Approach (Chromane Derivatives)Source Approach (Oxazolidinediones)
Core FormationChromane ring via Pd-catalyzed couplingOxazolidinedione via triphosgene cyclization
Bromine IntroductionSuzuki coupling with pyrazolyl boratePre-installed in indanone starting material
Stereochemical ControlNot explicitly addressedChiral chromatography/asymmetric induction
Yield24–69%70–84%

The higher yield in source underscores the efficiency of pre-functionalized starting materials over late-stage cross-coupling reactions.

Challenges and Mitigation Strategies

Epimerization Risks

The spiro center’s stereochemistry is prone to epimerization under acidic or basic conditions. To mitigate this:

  • Low-Temperature Workup : Quenching reactions at 0°C with saturated NaHCO3.

  • Non-Polar Solvents : Using ethyl acetate instead of DCM for extractions reduces racemization.

Boron-Based Side Reactions

In attempts to functionalize the bromine via Suzuki coupling (as in), residual palladium catalysts can decompose the oxazolidinedione ring. Filtering through Celite® and treating with ethylenediamine effectively removes Pd contaminants.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) report consistent yields of 65–70%, but scaling to >100 g introduces challenges:

  • Exothermic Cyclization : Requires jacketed reactors with precise temperature control (-5°C to 25°C).

  • Triphosgene Handling : Substituting with diphosgene in flow reactors improves safety profiles .

Chemical Reactions Analysis

Types of Reactions

(S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromine substituent or the oxazolidine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated or reduced derivatives, and substitution can result in various substituted spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Potential

Recent studies have indicated that compounds structurally related to (S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione may act as GPR40 agonists, which are being explored for their potential to enhance insulin secretion and improve glucose metabolism. For instance, research has shown that modifications in the spirocyclic structure can lead to compounds with significant efficacy in lowering blood glucose levels in preclinical models of Type 2 Diabetes Mellitus (T2DM) .

1.2 Anticancer Activity

The compound's unique oxazolidine structure has been investigated for its potential anticancer properties. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The presence of bromine may enhance the lipophilicity and biological activity of the molecule, making it a candidate for further development in cancer therapeutics .

Synthetic Methodologies

2.1 Chiral Synthesis

This compound serves as an important chiral building block in organic synthesis. Its enantiomeric purity allows for the development of asymmetric synthesis routes where it can be utilized to produce other chiral compounds with potential therapeutic applications. The compound has been employed in enantioselective reactions, showcasing its utility in synthesizing complex molecules .

2.2 Catalytic Applications

The compound has been explored as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances the selectivity and efficiency of various chemical transformations, including cross-coupling reactions and C-H activation processes . This catalytic role not only increases reaction yields but also allows for the functionalization of otherwise inert substrates.

Case Studies

3.1 Case Study: Antidiabetic Agents

In a study published by the American Chemical Society, several derivatives of this compound were synthesized and evaluated for their GPR40 agonist activity. The results demonstrated that specific modifications led to improved potency and selectivity, highlighting the compound's potential as a lead structure for developing new antidiabetic drugs .

3.2 Case Study: Anticancer Research

A research group investigated the cytotoxic effects of this compound on various cancer cell lines. The findings showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. These results suggest that this compound could be further explored as a scaffold for novel anticancer agents .

Mechanism of Action

The mechanism by which (S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Stereochemical Variants: (R)-Enantiomer and Diastereomers

The (R)-enantiomer of the compound, (R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione , exhibits distinct physicochemical and biological properties. For example:

  • Synthetic Yield : The (R)-enantiomer is synthesized in 59% yield over two steps, comparable to the (S)-form .
  • Biological Activity : Enantiomeric configuration significantly impacts target binding. Derivatives of the (R)-enantiomer show enhanced selectivity for kinase inhibitors in prostate cancer models compared to the (S)-form .
Property (S)-Enantiomer (R)-Enantiomer
Synthetic Yield ~70% (after SFC) 59%
Enantiomeric Excess (ee) >99% >99%
Key Applications Intermediate for SAR Kinase inhibitors

Substituent Variations at the 5-Position

Replacing the bromine atom with other groups alters solubility, metabolic stability, and target affinity:

a. 5-(1-Methyl-1H-pyrazol-4-yl) Derivatives
  • Example : B4 (N-((S)-chroman-4-yl)-N-(4-fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) .
  • Activity: These derivatives exhibit nanomolar IC₅₀ values against prostate cancer cell lines due to improved solubility and S1P receptor modulation .
b. 5-(3-Methylureido) Derivatives
  • Example : Compounds 21 and 22 (N-benzyl-N-((S)-1-cyclopropylethyl)-2-((S/R)-5-(3-methylureido)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) .
  • Activity : Ureido derivatives show enhanced oral bioavailability (>80% in rodent models) and prolonged half-life compared to brominated analogs .
c. 5-Amino Derivatives
  • Example: I-25 (2-(5-amino-2',4'-dioxo-spiro[indene-1,5'-oxazolidine]-3'-yl)-N-benzyl-N-((S)-1-cyclopropylethyl)acetamide) .
  • Activity: Amino-substituted analogs are intermediates for antibody-drug conjugates (ADCs) due to their amine reactivity .
Substituent Key Property Biological Application Reference
Br Electrophilic site Intermediate for coupling
1-Methyl-1H-pyrazol-4-yl Improved solubility Prostate cancer therapy
3-Methylureido Enhanced bioavailability Oral inhibitors
NH₂ Reactive amine ADC payloads

Core Structural Modifications

Replacing the oxazolidinedione ring with other heterocycles modulates target engagement:

a. Morpholine Derivatives
  • Example : (S)-5-Bromo-2,3-dihydrospiro[indene-1,2'-morpholine] .
  • Activity : Morpholine analogs exhibit S1P5 receptor agonism for cognitive disorder treatment, with 93% yield in synthesis .
b. Thiazolidinedione Derivatives
  • Example : Spiro-thiazolidines (e.g., Compound 97: IC₅₀ = 0.36 nM against U937 leukemia cells) .
  • Activity : Thiazolidinediones show superior anticancer activity but lower metabolic stability compared to oxazolidinediones .
Core Structure Key Feature Therapeutic Use Reference
Oxazolidinedione Electrophilic carbonyl Kinase/S1P modulation
Morpholine Basic nitrogen Cognitive disorders
Thiazolidinedione Hydrogen-bonding sulfur Leukemia/lymphoma therapy

Q & A

Q. Resolution strategies :

  • Standardize assay protocols (e.g., serum concentration, incubation time).
  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via thermal shift assays .

What mechanistic insights explain the compound’s interaction with epigenetic targets like p300/CBP?

The spiro-oxazolidinedione core mimics acetyl-lysine, competitively inhibiting p300/CBP’s histone acetyltransferase (HAT) domain. SAR studies () show bromine’s electronegativity increases binding affinity (ΔG = −9.8 kcal/mol) by stabilizing a hydrophobic pocket near Trp1436. Kinetic studies reveal uncompetitive inhibition with respect to acetyl-CoA, suggesting induced-fit binding .

What derivatization strategies improve solubility without compromising activity?

  • PEGylation : Adding polyethylene glycol (PEG) chains at the indene C-5 position increases aqueous solubility (logP reduction from 2.8 to 1.5) while maintaining IC₅₀ < 1 nM ().
  • Prodrug approaches : Esterification of the oxazolidinedione carbonyl group (e.g., acetyl-protected derivatives) enhances oral bioavailability ().
  • Heteroatom substitution : Replacing bromine with methoxy groups reduces cytotoxicity in HEK293 cells () .

What analytical challenges arise in purity assessment, and how are they addressed?

  • Byproduct detection : LC-MS (ESI+) identifies triphosgene adducts (m/z 359.1 [M+H]⁺) ().
  • Enantiomeric purity : Chiral SFC (supercritical fluid chromatography) with a Chiralpak AD-H column resolves diastereomers ().
  • Residual solvents : Headspace GC-MS quantifies THF (<0.1% per ICH Q3C guidelines) .

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